1-Hydroxypropan-2-yl methanesulfonate, (2S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

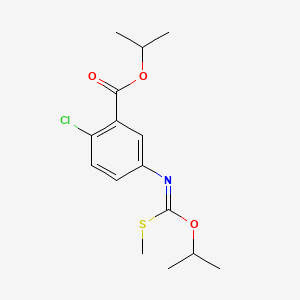

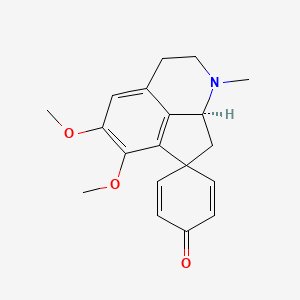

1-Hydroxypropan-2-yl methanesulfonate, (2S)- is an organic compound with the molecular formula C4H10O4S It is a derivative of methanesulfonic acid and is characterized by the presence of a hydroxy group and a methanesulfonate group attached to a propane backbone

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Hydroxypropan-2-yl-methansulfonat, (2S)- beinhaltet typischerweise die Reaktion von Methansulfonsäure mit einem geeigneten Alkohol unter sauren Bedingungen. Ein übliches Verfahren ist die Veresterung von Methansulfonsäure mit 1,2-Propandiol. Die Reaktion wird üblicherweise in Gegenwart eines starken Säure-Katalysators wie Schwefelsäure bei erhöhten Temperaturen durchgeführt, um die Bildung der Esterbindung zu erleichtern.

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion von 1-Hydroxypropan-2-yl-methansulfonat, (2S)- durch die Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert werden. Dies ermöglicht eine bessere Kontrolle der Reaktionsbedingungen wie Temperatur und Druck und kann zu höheren Ausbeuten und Reinheiten des Endprodukts führen. Die Verwendung von fortschrittlichen Reinigungsverfahren wie Destillation und Kristallisation stellt sicher, dass die Verbindung die für verschiedene Anwendungen erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Hydroxypropan-2-yl-methansulfonat, (2S)- kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylgruppe oxidiert werden, was zur Bildung eines Ketons oder Aldehyds führt.

Reduktion: Die Verbindung kann zu dem entsprechenden Alkohol reduziert werden.

Substitution: Die Methansulfonatgruppe kann durch andere Nukleophile, wie Halogenide oder Amine, substituiert werden, um neue Verbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumiodid (NaI) oder Ammoniak (NH3).

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen wie Halogeniden oder Aminen.

Wissenschaftliche Forschungsanwendungen

1-Hydroxypropan-2-yl-methansulfonat, (2S)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzymmechanismen und Stoffwechselwegen verwendet werden.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und als Lösungsmittel in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Hydroxypropan-2-yl-methansulfonat, (2S)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxygruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, während die Methansulfonatgruppe als Abgangsgruppe bei Substitutionsreaktionen fungieren kann. Diese Wechselwirkungen können die Reaktivität der Verbindung und ihre Auswirkungen auf biologische Systeme beeinflussen.

Wirkmechanismus

The mechanism of action of 1-Hydroxypropan-2-yl methanesulfonate, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonate group can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Hydroxypropan-2-yl-methansulfonat, (2R)-: Dies ist das Enantiomer der (2S)-Form und hat ähnliche chemische Eigenschaften, kann aber unterschiedliche biologische Aktivitäten aufweisen.

2-Hydroxypropan-1-yl-methansulfonat: Diese Verbindung hat die Hydroxy- und Methansulfonatgruppen an verschiedenen Kohlenstoffatomen gebunden, was zu unterschiedlicher Reaktivität und Anwendung führt.

Einzigartigkeit

1-Hydroxypropan-2-yl-methansulfonat, (2S)- ist aufgrund seiner spezifischen Stereochemie einzigartig, die seine Wechselwirkungen mit anderen Molekülen und seine Gesamtreaktivität beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung stereochemischer Effekte in chemischen und biologischen Systemen.

Eigenschaften

CAS-Nummer |

77965-71-0 |

|---|---|

Molekularformel |

C4H10O4S |

Molekulargewicht |

154.19 g/mol |

IUPAC-Name |

[(2S)-1-hydroxypropan-2-yl] methanesulfonate |

InChI |

InChI=1S/C4H10O4S/c1-4(3-5)8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m0/s1 |

InChI-Schlüssel |

AHTOKBNEPGPRHL-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](CO)OS(=O)(=O)C |

Kanonische SMILES |

CC(CO)OS(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

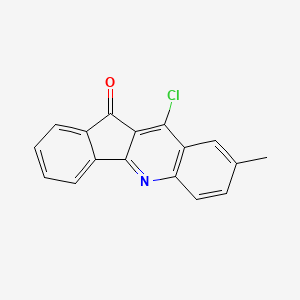

![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)

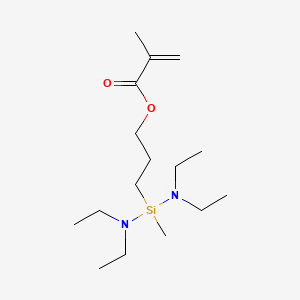

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)